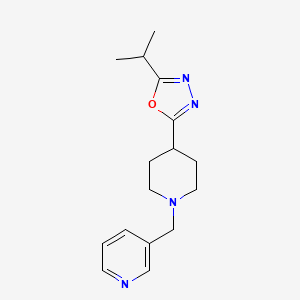
2-isopropyl-5-(1-(pyridin-3-ylmethyl)piperidin-4-yl)-1,3,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Isopropyl-5-(1-(pyridin-3-ylmethyl)piperidin-4-yl)-1,3,4-oxadiazole (IPPMPO) is a heterocyclic compound that has been used in various scientific research applications in the fields of medicinal chemistry, biochemistry, and physiology. IPPMPO has been studied for its ability to inhibit the activity of enzymes, modulate the activity of receptors, and alter the properties of proteins.
科学研究应用
2-isopropyl-5-(1-(pyridin-3-ylmethyl)piperidin-4-yl)-1,3,4-oxadiazole has been used in a variety of scientific research applications. It has been used to study the properties of enzymes, modulate the activity of receptors, and alter the properties of proteins. It has also been used as a model compound to study the effects of inhibitors on enzyme activity. Additionally, 2-isopropyl-5-(1-(pyridin-3-ylmethyl)piperidin-4-yl)-1,3,4-oxadiazole has been used to study the effects of drugs on the activity of enzymes.
作用机制
2-isopropyl-5-(1-(pyridin-3-ylmethyl)piperidin-4-yl)-1,3,4-oxadiazole acts as an inhibitor of enzymes. It binds to the active site of the enzyme and prevents it from catalyzing the reaction. It also binds to the active site of receptors and modulates their activity. Additionally, 2-isopropyl-5-(1-(pyridin-3-ylmethyl)piperidin-4-yl)-1,3,4-oxadiazole can alter the properties of proteins, such as their conformation and stability.
Biochemical and Physiological Effects
2-isopropyl-5-(1-(pyridin-3-ylmethyl)piperidin-4-yl)-1,3,4-oxadiazole has been shown to inhibit the activity of enzymes, modulate the activity of receptors, and alter the properties of proteins. It has also been shown to have an effect on the activity of certain hormones and neurotransmitters, as well as the expression of certain genes. Additionally, 2-isopropyl-5-(1-(pyridin-3-ylmethyl)piperidin-4-yl)-1,3,4-oxadiazole has been shown to have an effect on the activity of certain metabolic pathways.
实验室实验的优点和局限性
2-isopropyl-5-(1-(pyridin-3-ylmethyl)piperidin-4-yl)-1,3,4-oxadiazole has several advantages for use in lab experiments. It is relatively easy to synthesize and can be purified by recrystallization. Additionally, it is stable and can be stored for long periods of time. However, 2-isopropyl-5-(1-(pyridin-3-ylmethyl)piperidin-4-yl)-1,3,4-oxadiazole is not water soluble and may require the use of solvents in order to be used in experiments. Additionally, it is not highly soluble in organic solvents and may require the use of surfactants to increase its solubility.
未来方向
There are several possible future directions for research on 2-isopropyl-5-(1-(pyridin-3-ylmethyl)piperidin-4-yl)-1,3,4-oxadiazole. One possible direction is to further investigate its effects on the activity of enzymes, receptors, and proteins. Additionally, further research could be conducted to study its effects on the activity of hormones, neurotransmitters, and genes. Additionally, further research could be conducted to study its effects on metabolic pathways and its ability to modulate the activity of certain drugs. Additionally, further research could be conducted to study its pharmacokinetic and pharmacodynamic properties. Finally, further research could be conducted to develop new synthesis methods and to improve the solubility of 2-isopropyl-5-(1-(pyridin-3-ylmethyl)piperidin-4-yl)-1,3,4-oxadiazole in organic solvents.
合成方法
2-isopropyl-5-(1-(pyridin-3-ylmethyl)piperidin-4-yl)-1,3,4-oxadiazole can be synthesized from the reaction of 2-isopropyl-5-methylpiperidine-4-carboxylic acid and 1-(pyridin-3-ylmethyl)piperidine-4-carboxylic acid in the presence of sodium hydroxide and acetic acid. The reaction yields the desired product in a yield of approximately 70%. The product can then be purified by recrystallization.
属性
IUPAC Name |
2-propan-2-yl-5-[1-(pyridin-3-ylmethyl)piperidin-4-yl]-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O/c1-12(2)15-18-19-16(21-15)14-5-8-20(9-6-14)11-13-4-3-7-17-10-13/h3-4,7,10,12,14H,5-6,8-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEKUODNQGKRJCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2CCN(CC2)CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isopropyl-5-(1-(pyridin-3-ylmethyl)piperidin-4-yl)-1,3,4-oxadiazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[1-(2-methoxypyridine-3-carbonyl)piperidin-4-yl]-1-methyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B6504529.png)
![3-[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]-1-methyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B6504531.png)
![3-[1-(5-bromofuran-2-carbonyl)piperidin-4-yl]-1-methyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B6504536.png)
![1-methyl-4-phenyl-3-{1-[4-(trifluoromethoxy)benzoyl]piperidin-4-yl}-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B6504543.png)
![3-[1-(2-chlorobenzoyl)piperidin-3-yl]-1-methyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B6504549.png)
![3-[3-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carbonyl]benzonitrile](/img/structure/B6504554.png)
![N-{2-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6504566.png)
![2-methoxy-N-{2-[4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}pyridine-3-carboxamide](/img/structure/B6504576.png)
![5-chloro-N-{2-[4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}thiophene-2-carboxamide](/img/structure/B6504583.png)
![N-[2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B6504585.png)
![N-[2-(dimethylamino)ethyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide hydrochloride](/img/structure/B6504605.png)
![N-cyclopropyl-2-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}acetamide](/img/structure/B6504610.png)
![N-(2,3-dimethylphenyl)-2-{4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}acetamide](/img/structure/B6504612.png)
![1-[(2-phenyl-1,3-thiazol-4-yl)methyl]-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B6504619.png)